molecular formula C24H31N9O7 B046947 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate CAS No. 120551-21-5

6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

Cat. No. B046947
M. Wt: 557.6 g/mol
InChI Key: AKQYBONEMKGWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, commonly known as DNPAH-N3, is a chemical compound that has been extensively researched for its potential applications in scientific research. DNPAH-N3 is a bifunctional reagent that is widely used in the synthesis of peptides and proteins.

Scientific Research Applications

DNPAH-N3 has been extensively used as a bifunctional reagent in the synthesis of peptides and proteins. It has been used to introduce various functional groups, such as fluorescent dyes, biotin, and other chemical moieties, into peptides and proteins. This has enabled researchers to study the structure, function, and interactions of peptides and proteins in a wide range of biological systems.

Mechanism Of Action

DNPAH-N3 works by reacting with the amino groups of peptides and proteins, forming stable covalent bonds. This allows the introduction of various chemical moieties into the peptides and proteins, which can be used for labeling, cross-linking, and other applications.

Biochemical And Physiological Effects

DNPAH-N3 has been shown to have minimal effects on the biochemical and physiological properties of peptides and proteins. It does not affect their structure, function, or interactions significantly. This makes it an ideal reagent for scientific research applications.

Advantages And Limitations For Lab Experiments

The advantages of using DNPAH-N3 in lab experiments include its ease of use, versatility, and compatibility with a wide range of biological systems. It is also stable and has minimal effects on the biochemical and physiological properties of peptides and proteins. However, its limitations include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the use of DNPAH-N3 in scientific research. One potential application is in the development of new diagnostic and therapeutic agents for various diseases. Another potential application is in the study of protein-protein interactions and signaling pathways in cells. Additionally, DNPAH-N3 can be used to study the structure and function of membrane proteins, which are important targets for drug development.
Conclusion:
In conclusion, DNPAH-N3 is a bifunctional reagent that has been extensively used in scientific research for its potential applications in the synthesis of peptides and proteins. It has minimal effects on the biochemical and physiological properties of peptides and proteins and is compatible with a wide range of biological systems. While it has some limitations, its versatility and potential applications make it an important tool for scientific research.

properties

CAS RN

120551-21-5

Product Name

6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

Molecular Formula

C24H31N9O7

Molecular Weight

557.6 g/mol

IUPAC Name

6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide

InChI

InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34)

InChI Key

AKQYBONEMKGWGI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

120551-21-5

synonyms

6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
photo-DNP

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine (300 mg, approx. 1 mmol) was dissolved with stirring at room temp. in 70% pyridine-water (5 ml). A solution of 1-fluoro-2,4-dinitrobenzene (110 mg, 1 mmol) in 70% pyridine water (5 ml) was added in one portion with stirring. An orange red precipitate began to form at once and the reaction mix was stirred at room temp. overnight. The mixture was then concentrated on a rotary evaporator to an oil which was dissolved in CH2Cl2 (20 ml), washed with 1M NaOH (20 ml), dried over Na2SO4 and again concentrated on a rotary evaporator to give an oily solid. Last traces of solvent were removed by evacuation with an oil pump at room temp. to give photo-DNP as an orange-red powder. Yield was 294 mg. M.p. 90°-95° C. TLC on alumina with dichloroethane was solvent showed the product to be a single spot with Rf 0.6; under these conditions, the starting amine remained at the origin.
Name
N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Name
pyridine water
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
pyridine water
Quantity
5 mL
Type
reactant
Reaction Step Three

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